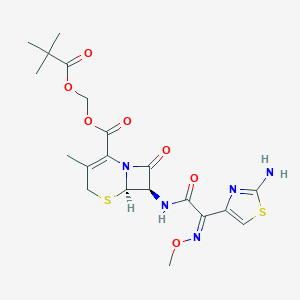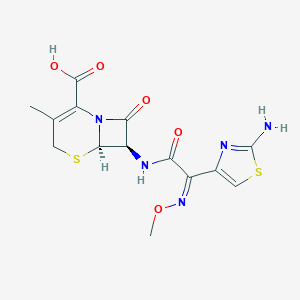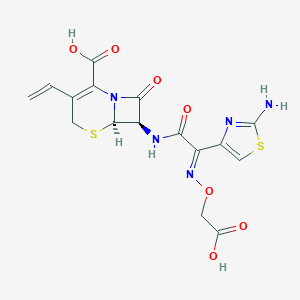
Cefoperazona sódica
Descripción general
Descripción
Cefoperazona sódica es un antibiótico cefalosporínico de tercera generación conocido por su amplia actividad contra diversas infecciones bacterianas. Es particularmente eficaz contra Pseudomonas aeruginosa y se usa para tratar infecciones en el tracto respiratorio, abdomen, piel y tractos genitales femeninos . This compound es un compuesto semisintético, lo que significa que se modifica químicamente a partir de sustancias naturales para mejorar su eficacia y estabilidad .
Aplicaciones Científicas De Investigación
Cefoperazona sódica se utiliza ampliamente en la investigación científica debido a sus propiedades antibacterianas y antimicrobianas. Se utiliza para estudiar la expresión, unión e inhibición de las proteínas de unión a penicilina durante la síntesis de la pared celular bacteriana . También se emplea en la prevención de infecciones posoperatorias y como inhibidor de la inactivación de alfa-antitripsina . Además, this compound se utiliza en laboratorios de control de calidad para cuantificar su presencia en preparaciones farmacéuticas y para determinar su concentración inhibitoria mínima y su concentración bacteriostática mínima contra diversas bacterias .
Mecanismo De Acción
Cefoperazona sódica ejerce su efecto bactericida inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina específicas ubicadas dentro de la pared celular bacteriana, impidiendo la reticulación de unidades de peptidoglicano, que son esenciales para la estabilidad de la pared celular . Esta inhibición conduce a la lisis celular y, en última instancia, a la muerte de la célula bacteriana .
Análisis Bioquímico
Biochemical Properties
Cefoperazone Sodium, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is bactericidal, and it penetrates well into bacterial cells .
Cellular Effects
Cefoperazone Sodium exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cefoperazone Sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefoperazone Sodium shows stability at pH 4.0 -7.0, slightly unstable in acid, and highly unstable in alkaline solutions . Over time, the effects of Cefoperazone Sodium on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Cefoperazone Sodium vary with different dosages . For instance, in lactating cattle, dose levels used are 250 mg Cefoperazone Sodium per infected quarter once or 100 mg Cefoperazone Sodium per infected quarter twice with a dosing interval of 24 hours .
Metabolic Pathways
Cefoperazone Sodium is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with enzymes such as penicillin-binding proteins (PBPs) and autolysins .
Subcellular Localization
The subcellular localization of Cefoperazone Sodium is primarily at the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .
Métodos De Preparación
La preparación de cefoperazona sódica implica varios pasos. Un método incluye la reacción del ácido cefoperazona con un agente formador de sal sódica en presencia de un solvente. Se añaden cristales semilla para inducir la cristalización, y el solvente se reemplaza para obtener el producto final . Otro método implica disolver el ácido cefoperazona en acetona, agregar solución de bicarbonato de sodio y controlar la temperatura para inducir la cristalización . Estos métodos aseguran una alta pureza y estabilidad del producto final.
Análisis De Reacciones Químicas
Cefoperazona sódica sufre diversas reacciones químicas, incluida la degradación en condiciones alcalinas y de calentamiento, lo que lleva a la formación de compuestos sulfhidrilo . También participa en reacciones de espectroscopia de dispersión de resonancia, donde reduce los iones cobre y genera leucosol . Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, ácido acético e iones cobre. Los principales productos formados son compuestos sulfhidrilo y leucosol .
Comparación Con Compuestos Similares
Cefoperazona sódica es única entre las cefalosporinas debido a su eficacia contra Pseudomonas aeruginosa, una bacteria resistente a muchos otros antibióticos . Compuestos similares incluyen otras cefalosporinas de tercera generación como ceftazidima, ceftriaxona y cefotaxima. Si bien estos antibióticos comparten un amplio espectro de actividad, la mayor actividad de this compound contra Pseudomonas aeruginosa la diferencia .
Propiedades
| Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
Número CAS |
62893-20-3 |
Fórmula molecular |
C25H27N9NaO8S2 |
Peso molecular |
668.7 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1 |
Clave InChI |
NMANBWFYJSWTBZ-WERGMSTESA-N |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
Apariencia |
White to Off-White Solid |
melting_point |
188-190 |
| 62893-20-3 | |
Pictogramas |
Irritant; Health Hazard |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
62893-19-0 (Parent) |
Sinónimos |
(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Bioperazone; CP 52640-2; Cefazone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)







![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)




